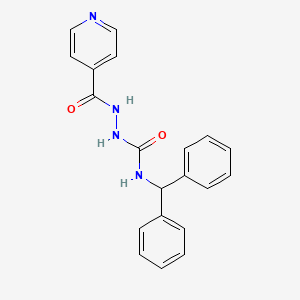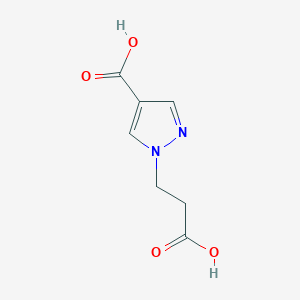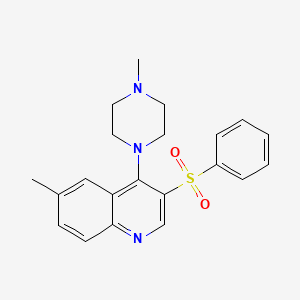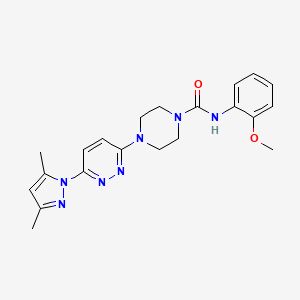
N-benzhydryl-2-isonicotinoylhydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzhydryl-2-isonicotinoylhydrazinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzhydryl group attached to a hydrazinecarboxamide moiety, which is further linked to an isonicotinoyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
科学的研究の応用
N-benzhydryl-2-isonicotinoylhydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
Target of Action
N-Benzhydryl-2-isonicotinoylhydrazinecarboxamide, also known as N-{[(diphenylmethyl)carbamoyl]amino}pyridine-4-carboxamide, is a type of antimycobacterial active molecule . Its primary target is the enoyl-acyl carrier protein reductase InhA . This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the cell wall of mycobacteria .
Mode of Action
The compound interacts with its target, InhA, by binding to it . . This interaction inhibits the activity of InhA, thereby disrupting the synthesis of mycolic acids .
Biochemical Pathways
The inhibition of InhA affects the fatty acid biosynthesis pathway II (FAS-II) . This pathway is responsible for the elongation of fatty acids, including mycolic acids . By disrupting this pathway, the compound prevents the formation of the mycobacterial cell wall, leading to the death of the bacteria .
Pharmacokinetics
Given its structural similarity to other benzhydryl compounds , it’s likely that it shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These may include good absorption, wide distribution in the body, metabolism primarily in the liver, and excretion through the kidneys . .
Result of Action
The primary result of the compound’s action is the inhibition of mycobacterial growth . By preventing the synthesis of mycolic acids, the compound disrupts the formation of the mycobacterial cell wall, which is essential for the bacteria’s survival . This leads to the death of the bacteria, effectively treating the mycobacterial infection .
生化学分析
Biochemical Properties
N-Benzhydryl-2-isonicotinoylhydrazinecarboxamide has been found to interact with various enzymes and proteins. For instance, it has shown significant antimycobacterial activity against Mycobacterium tuberculosis . The compound’s interactions with these biomolecules are crucial for its biochemical role .
Cellular Effects
The compound has been found to influence cell function. It has shown to inhibit Wnt signaling in colon cancer cells and in zebrafish models . This suggests that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. For instance, it has been found to interact with the Mn2+ ion in the JmjC domains of KDM3A/3B . This interaction suggests that the compound may exert its effects at the molecular level through enzyme inhibition or activation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-2-isonicotinoylhydrazinecarboxamide typically involves the reaction of benzhydrylamine with isonicotinic acid hydrazide under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydrazinecarboxamide linkage. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, employing continuous flow reactors for better control over reaction parameters, and utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-benzhydryl-2-isonicotinoylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The benzhydryl group can be oxidized to form benzhydrol derivatives.
Reduction: The hydrazinecarboxamide moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isonicotinoyl group.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include benzhydrol derivatives, primary and secondary amines, and substituted isonicotinoyl derivatives, depending on the specific reaction conditions and reagents used.
類似化合物との比較
N-benzhydryl-2-isonicotinoylhydrazinecarboxamide can be compared with other benzhydryl derivatives and isonicotinoyl hydrazides:
Similar Compounds: Diphenhydramine, benzhydrylformamide, and isonicotinic acid hydrazide.
特性
IUPAC Name |
1-benzhydryl-3-(pyridine-4-carbonylamino)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(17-11-13-21-14-12-17)23-24-20(26)22-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,18H,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPQVFVPNYHZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2955344.png)




![6-ethyl 3-methyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2955352.png)
![3-Fluoro-5-[[2-(3-methylphenoxy)ethylamino]methyl]benzonitrile;hydrochloride](/img/structure/B2955355.png)

![N-(cyanomethyl)-N-cyclopropyl-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2955358.png)

![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2955360.png)
![2,2,2-Trifluoro-1-[3-(piperidin-4-yl)piperidin-1-yl]ethan-1-one hydrochloride](/img/structure/B2955361.png)
![12-[(2-chlorophenyl)methyl]-13-{[2-(dimethylamino)ethyl]amino}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2955364.png)
![2-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2955366.png)
